molecular formula C22H24N2O3 B5326579 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B5326579
M. Wt: 364.4 g/mol
InChI Key: AVYMLAKHURBTTQ-QPJJXVBHSA-N
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Description

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxin core, which is a bicyclic structure containing oxygen atoms, and a piperazine moiety linked to a phenylpropenyl group. The combination of these functional groups imparts distinctive chemical properties and biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the benzodioxin core. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a cholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where maintaining acetylcholine levels is crucial for cognitive function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its combination of a benzodioxin core and a piperazine moiety linked to a phenylpropenyl group. This structural arrangement imparts distinctive chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(19-8-9-20-21(17-19)27-16-15-26-20)24-13-11-23(12-14-24)10-4-7-18-5-2-1-3-6-18/h1-9,17H,10-16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYMLAKHURBTTQ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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